alpha-Glucuronosylceramide
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Overview
Description
Alpha-glucuronosylceramide is a glycosylceramide in which alpha-D-glucuronic acid is linked glycosidically to a 3-hydroxy-2-{[(2R)-2-hydroxynonadecanoyl]amino}icosyl moiety. Present in the cell walls of Sphingomonas bacteria.
Scientific Research Applications
Immune System Activation and Therapeutic Opportunities
Alpha-glycosylceramides, including alpha-Glucuronosylceramide, are produced in small quantities by mammalian immune cells. They are significant endogenous ligands for natural killer T cells. The tight regulation of these alpha-glycosylceramides by catabolic enzymes in the ceramide and glycolipid pathway suggests potential therapeutic opportunities for manipulating the immune response (Kain et al., 2014).
Structural Insights for Biotechnological Applications
The structure of alpha-glucuronidases, which interact with compounds like alpha-Glucuronosylceramide, reveals insights into enzyme catalysis and specificity. This understanding is vital for biotechnological applications, including biomass recycling and development of enzyme-based therapies (Nurizzo et al., 2002).
Role in Disease Pathophysiology
In conditions like Gaucher disease, the catabolism of glucosylceramide, a related glycosphingolipid, is impaired, leading to its accumulation. This accumulation disrupts the spatial coordination of other sphingolipids and phospholipids, potentially interfering with various biochemical pathways and contributing to disease pathophysiology (Hein et al., 2007).
Enzyme-Assisted Synthesis for Drug Development
Enzyme-assisted synthesis of glucuronide conjugates, involving compounds like alpha-Glucuronosylceramide, is important for producing reference materials for drug testing and development. This approach is used for synthesizing biomarkers indicating misuse of anabolic androgenic steroids (Kuuranne et al., 2002).
Glycosphingolipid Synthases in Bacteria
Bacterial glycosphingolipids, including glucuronosylceramide, play a critical role in host defense and host-bacteria interactions. Understanding the glycosphingolipid synthases responsible for their production can offer insights into bacterial physiology and potential targets for antibacterial therapies (Okino et al., 2020).
Impact on Diabetes Mellitus
Alpha-Glucuronosylceramide and related compounds have been explored for their potential in inhibiting alpha-glucosidase, a critical drug target in diabetes mellitus. Inhibiting this enzyme helps control hyperglycemia, offering a therapeutic pathway for managing diabetes (Adinortey et al., 2022).
properties
Product Name |
alpha-Glucuronosylceramide |
---|---|
Molecular Formula |
C45H87NO10 |
Molecular Weight |
802.2 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(2S,3R)-3-hydroxy-2-[[(2R)-2-hydroxynonadecanoyl]amino]icosoxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C45H87NO10/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-37(47)36(35-55-45-41(51)39(49)40(50)42(56-45)44(53)54)46-43(52)38(48)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h36-42,45,47-51H,3-35H2,1-2H3,(H,46,52)(H,53,54)/t36-,37+,38+,39-,40-,41+,42-,45-/m0/s1 |
InChI Key |
UCKDWANVYDOPEV-SVYNEFFASA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCC[C@H]([C@H](CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O)NC(=O)[C@@H](CCCCCCCCCCCCCCCCC)O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(C(COC1C(C(C(C(O1)C(=O)O)O)O)O)NC(=O)C(CCCCCCCCCCCCCCCCC)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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